methyl 2-[(2E)-3-(3-methoxy-4-pentyloxyphenyl)prop-2-enoylamino]benzoate
Description
methyl 2-[(2E)-3-(3-methoxy-4-pentyloxyphenyl)prop-2-enoylamino]benzoate is a synthetic organic compound featuring a methyl benzoate core substituted at the 2-position with an (E)-configured propenoylamino group. This propenoyl moiety is further linked to a 3-methoxy-4-pentyloxyphenyl ring. The (2E) stereochemistry indicates a trans configuration across the double bond, influencing molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
methyl 2-[[(E)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-4-5-8-15-29-20-13-11-17(16-21(20)27-2)12-14-22(25)24-19-10-7-6-9-18(19)23(26)28-3/h6-7,9-14,16H,4-5,8,15H2,1-3H3,(H,24,25)/b14-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTALKWVVNVJTOC-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2E)-3-(3-methoxy-4-pentyloxyphenyl)prop-2-enoylamino]benzoate typically involves a multi-step process. One common method starts with the preparation of the substituted phenylprop-2-enoylamino intermediate, which is then coupled with methyl 2-aminobenzoate under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2E)-3-(3-methoxy-4-pentyloxyphenyl)prop-2-enoylamino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-[(2E)-3-(3-methoxy-4-pentyloxyphenyl)prop-2-enoylamino]benzoate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(2E)-3-(3-methoxy-4-pentyloxyphenyl)prop-2-enoylamino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as in enzyme inhibition or receptor activation studies .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include derivatives with variations in substituents on the phenyl ring or modifications to the propenoylamino backbone. A comparative analysis is summarized in Table 1.
Table 1: Structural Comparison of Analogues
| Compound Name | Substituents on Phenyl Ring | Functional Groups | Molecular Formula* | Theoretical MW (g/mol)* |
|---|---|---|---|---|
| Target Compound | 3-methoxy, 4-pentyloxy | Propenoylamino, methyl benzoate | C₂₃H₂₇NO₆ | 413.47 |
| methyl 2-[(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate | 3-bromo, 4-methoxy | Cyanopropenoylamino, methyl benzoate | C₂₀H₁₆BrN₂O₄ | 443.26 |
| methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxyacrylate | 2-cyanophenoxy, pyrimidinyloxy | Methoxyacrylate, methyl ester | C₂₃H₁₈N₂O₆ | 418.40 |
*Calculated based on structural formulas.
Key Observations :
- Bromo-Methoxy Analogue : The bromine atom increases molecular weight and may influence halogen bonding or crystallinity, as heavy atoms often improve X-ray diffraction quality .
Physicochemical Properties
- Lipophilicity: The pentyloxy chain in the target compound likely elevates logP compared to the shorter methoxy or polar cyanophenoxy groups in analogues.
- Reactivity: The cyano group in the bromo-methoxy analogue may participate in nucleophilic additions, whereas the target compound’s propenoylamino group is more prone to hydrolysis or hydrogen bonding .
- Crystallinity : Bromine’s heavy-atom effect could enhance crystallographic resolution in the bromo-methoxy derivative, as seen in SHELX-refined structures .
Biological Activity
Methyl 2-[(2E)-3-(3-methoxy-4-pentyloxyphenyl)prop-2-enoylamino]benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. The structural characterization typically employs techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm the molecular structure and purity.
Biological Activity
Antimicrobial Properties
Studies have shown that similar compounds exhibit significant antimicrobial activity. For instance, derivatives of benzoate compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The specific antimicrobial activity of this compound remains to be fully characterized but is anticipated to be notable based on its structural analogs.
Anticancer Activity
Research indicates that compounds with similar structural motifs can act as inhibitors of cancer cell proliferation. For example, studies on related benzoate derivatives have shown promising results in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Molecular docking studies suggest potential interactions with key enzymes involved in cancer progression, such as histone deacetylases and DNA methyltransferases .
Anti-inflammatory Effects
Compounds that contain methoxy and pentyloxy groups have been reported to exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The specific anti-inflammatory pathways activated by this compound warrant further investigation.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound may interact with cellular receptors or transcription factors, altering gene expression related to inflammation and cancer.
- Reactive Oxygen Species (ROS) Scavenging : Compounds with antioxidant properties can mitigate oxidative stress, contributing to their protective effects against various diseases.
Case Studies
-
Antimicrobial Study : A related benzoate compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for similar efficacy in this compound.
Compound Bacterial Strain MIC (µg/mL) Compound A S. aureus 32 Compound B E. coli 64 - Anticancer Activity : In vitro studies on a structurally similar compound demonstrated a reduction in cell viability in breast cancer cell lines by up to 70% at concentrations of 50 µM after 48 hours of treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
